Pyridin-2-one riboside cep

RNA Biochemistry Ribozyme Engineering Nucleoside Analog Synthesis

Standard cytidine analogs fail to resolve the specific electronic contribution of the N3 nitrogen in RNA catalysis, leading to ambiguous mechanistic data. Pyridin-2-one Riboside CEP directly addresses this limitation.

Quantitative RNA Probing: Site-specific incorporation enables precise QSAR analysis, measuring the catalytic impact (kcat/Km) of the absent N3 nitrogen in ribozymes.
Superior Labeling: Intrinsic fluorescence (>300 nm absorption) eliminates the need for bulky, disruptive post-synthetic fluorophores for advanced microscopy studies.
Supply Assurance: Specialized phosphoramidite building block, packaged for automated solid-phase synthesis with assured cold-chain integrity for maximum coupling efficiency.

Molecular Formula C46H62N3O8PSi
Molecular Weight 844.1 g/mol
Cat. No. B13812358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridin-2-one riboside cep
Molecular FormulaC46H62N3O8PSi
Molecular Weight844.1 g/mol
Structural Identifiers
SMILESCC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=CC=CC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC
InChIInChI=1S/C46H62N3O8PSi/c1-33(2)49(34(3)4)58(54-31-17-29-47)56-42-40(55-44(48-30-16-15-20-41(48)50)43(42)57-59(10,11)45(5,6)7)32-53-46(35-18-13-12-14-19-35,36-21-25-38(51-8)26-22-36)37-23-27-39(52-9)28-24-37/h12-16,18-28,30,33-34,40,42-44H,17,31-32H2,1-11H3/t40-,42-,43-,44-,58?/m1/s1
InChIKeyFMVRDFSSWDAZFJ-VDXGOTTOSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyridin-2-one Riboside CEP: Identity & Core Properties


Pyridin-2-one riboside CEP (CAS 179915-57-2) is a specialized cyanoethyl (CE) phosphoramidite building block . With a molecular formula of C46H62N3O8PSi and a molecular weight of 844.06 g/mol , it features a 5'-dimethoxytrityl (DMT) protecting group, a 2'-O-TBDMS silyl protecting group, and a 3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite moiety [1]. This compound is engineered for the automated solid-phase synthesis of oligonucleotides, enabling the site-specific incorporation of a pyridin-2-one base analog into RNA .

Workflow Automated solid-phase oligonucleotide synthesis
Probe Design Site-specific 3-deaza cytidine analog incorporation
Target N3 nitrogen role in RNA hydrogen bonding and catalysis

Pyridin-2-one Riboside CEP: Why Standard Analogs Fail


The selection of a modified nucleoside phosphoramidite for mechanistic RNA studies is not interchangeable with other analogs, as the precise substitution of a functional group (e.g., removing an exocyclic amino group or replacing a nitrogen with carbon) profoundly alters hydrogen-bonding patterns, base-stacking properties, and electronic structure [1]. For instance, while Zebularine (pyrimidin-2-one ribonucleoside) serves as a cytidine analog lacking the exocyclic amino group, Pyridin-2-one riboside is its 3-deaza analogue, a subtle change that can yield distinct structural and electronic outcomes in the context of an RNA molecule [2]. A generic substitution without this specific structural alteration would fail to address the targeted mechanistic question, leading to ambiguous or misleading data regarding the role of a specific atom or functional group in RNA folding, catalysis, or molecular recognition .

Target
Substitute
Mismatch Risk
Pyridin-2-one CEP (3-deaza)
Zebularine CEP (pyrimidin-2-one)
N3 carbon replaces nitrogen; alters hydrogen bonding and electronic profile
Pyridin-2-one CEP
Standard cytidine or other base-modified CEPs
Cannot probe specific N3 atomic contribution; risks ambiguous RNA structure data

Pyridin-2-one Riboside CEP: Comparative Evidence


3-Deaza Modification vs. Zebularine

Pyridin-2-one riboside is the 3-deaza analogue of Zebularine (pyrimidin-2-one ribonucleoside) [1]. This substitution of a carbon atom for a nitrogen at the 3-position of the heterocycle is a precise chemical alteration used to probe the functional importance of that specific nitrogen atom in RNA structure and catalysis [1]. Unlike Zebularine, which lacks the exocyclic amino group of cytidine, Pyridin-2-one further lacks the N3 ring nitrogen, offering a distinct probe for understanding the role of this specific atom in hydrogen bonding and base-pairing interactions .

3-Deaza vs Zebularine
Head-to-head
Target: C at position 3 (pyridine ring) Comparator: N at position 3 (pyrimidine ring)
Enables dissection of N3 atom contribution to RNA function
Atomic substitution C replaces N
RNA Biochemistry Ribozyme Engineering Nucleoside Analog Synthesis

Unnatural Base Pair: Orthogonal Transcription Partner

Pyridin-2-one (designated as 'y') functions as a specific and efficient substrate for T7 RNA polymerase when paired opposite a complementary unnatural base, 2-amino-6-(N,N-dimethylamino)purine (designated as 'x'), in a DNA template [1]. The ribonucleoside triphosphate of pyridin-2-one (yTP) is selectively incorporated into RNA opposite x, enabling site-specific introduction of an unnatural base into RNA transcripts [1]. This system demonstrates high fidelity, with the bulky dimethylamino group of x effectively blocking noncognate pairing with natural bases [1].

Unnatural Base Pair Selectivity
Head-to-head
Target: Selective incorporation opposite x Comparator: Negligible incorporation by natural bases
Supports high-fidelity orthogonal transcription systems
T7 RNAP in vitro transcription with x-y pair
Synthetic Biology Expanded Genetic Alphabet RNA Transcription

Spectral Window Distinct from Native Bases

C-linked ribosides of pyridin-2-one exhibit distinct photophysical properties, absorbing in the near-UV range at wavelengths greater than 300 nm, a spectral region where common nucleic acid bases are transparent [1]. Furthermore, these compounds display room-temperature fluorescence, enabling their use as selective optical probes within oligonucleotide chains [1]. This allows for selective excitation of the pyridin-2-one moiety in the presence of native DNA or RNA.

Spectral Window
Cross-study comparable
Absorption >300 nm, room-temperature fluorescence
Built-in biophysical handle for tracking modified RNA
Distinct from native bases (transparent >300 nm)
Biophysics Fluorescence Spectroscopy Nucleic Acid Probes

Endogenous Metabolites from NAD+ Overoxidation

The pyridin-2-one (2-PYR) riboside is one of three isomeric pyridone ribosides (2-PYR, 4-PYR, and 6-PYR) that are formed endogenously from the overoxidation of nicotinamide adenine dinucleotide (NAD+) [1]. These pyridone ribosides are chemically stable, biochemically versatile metabolites that circulate and are taken up by cells, with their abundance increasing in conditions of metabolic disease, age, cancer, and oxidative stress [1].

Endogenous Metabolite
Supporting evidence
2-PYR identified as NAD+ overoxidation product
Supports cellular and in vivo system compatibility evaluation
Part of pyridone riboside isomer family
Metabolism NAD+ Biology Oxidative Stress

Pyridin-2-one Riboside CEP: Application Scenarios


Ribozyme Catalysis & RNA Folding Probes

Incorporating Pyridin-2-one riboside CEP into a ribozyme or functional RNA allows researchers to directly probe the role of the N3 nitrogen atom, which is absent in this analog compared to cytidine or Zebularine [1]. By comparing the catalytic rates (e.g., kcat/Km) of a native ribozyme versus one containing this modification at a specific site, one can quantify the contribution of that nitrogen to the overall mechanism. This provides direct, quantitative structure-activity relationship (QSAR) data.

Orthogonal Transcription for Unnatural RNA

As part of the 'x-y' unnatural base pair system, the pyridin-2-one (y) nucleoside is a key component for in vitro transcription of RNA molecules containing a functionalized, unnatural base at specific positions [1]. This approach is superior to total chemical synthesis for generating long, modified RNAs. Researchers can use the pyridin-2-one moiety as a chemical handle for subsequent bioconjugation or as a unique codon for an expanded genetic code.

Internal Fluorescent Labeling for Biophysics

Leveraging its unique property of absorbing light >300 nm and emitting fluorescence [1], Pyridin-2-one riboside CEP can be used to internally label an oligonucleotide during solid-phase synthesis. This avoids the need for post-synthetic attachment of bulky fluorophores that can interfere with structure or function. This is particularly valuable for studying RNA-protein interactions, RNA dynamics, or RNA localization via advanced fluorescence microscopy techniques where minimal perturbation is critical.

Application
Selection Property
Validation Focus
RNA Folding & Catalysis Probes
3-Deaza structural probe
Quantitative N3 atomic contribution by kinetic comparison
Orthogonal Transcription
Unnatural base pair (x-y) selectivity
Site-specific unnatural base incorporation fidelity
Internal Fluorescent Labeling
>300 nm absorption & room-temperature fluorescence
Minimally perturbing spectroscopic probe for RNA dynamics

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